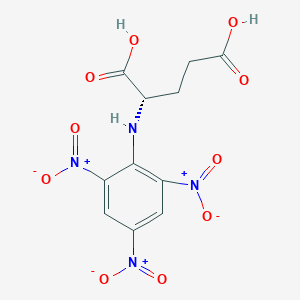

2,4,6-Trinitrophenylglutamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Trinitrophenylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4O10 and its molecular weight is 358.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Trinitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Energetic Materials

High-Energy Density Explosives

TNPG has been studied as a potential high-energy density material (HEDM). Its structure allows for significant energy release upon detonation, making it a candidate for military and industrial applications. Research has shown that compounds like TNPG can be synthesized to possess desirable properties such as high density and thermal stability. For instance, studies have indicated that modifications to the TNPG structure can lead to materials that exhibit enhanced performance compared to traditional explosives like TNT .

Thermochemical Properties

The thermochemical characteristics of TNPG have been analyzed to understand its detonation performance better. It has been found to possess favorable shock sensitivity and detonation pressure, making it suitable for applications where controlled explosive reactions are necessary. Comparisons with other explosives indicate that TNPG can be engineered to improve stability and reduce sensitivity to accidental detonations .

Pharmacological Applications

Potential Neuropharmacological Effects

Emerging research suggests that TNPG may have neuropharmacological applications due to its glutamic acid component. Glutamic acid is a key neurotransmitter in the brain, and derivatives of TNPG might influence neurological pathways. Studies focusing on the interaction of TNPG with glutamate receptors could pave the way for new treatments for neurological disorders .

Drug Development

The synthesis of TNPG analogs is being explored in drug development. The compound's ability to modify receptor activity could lead to novel therapeutic agents targeting specific neurological conditions. Ongoing research aims to elucidate the mechanisms through which TNPG interacts with biological systems .

Environmental Studies

Detection of Pollutants

Due to its chemical structure, TNPG can potentially be used as a reagent in environmental chemistry for detecting nitroaromatic compounds, which are common pollutants. Its reactivity may allow for the development of sensitive detection methods for environmental monitoring .

Biodegradation Studies

Research into the biodegradation of nitroaromatic compounds like TNPG is crucial for understanding their environmental impact. Studies are being conducted to evaluate how microorganisms interact with TNPG and its derivatives, which is essential for assessing their long-term effects on ecosystems .

Summary Table of Applications

Propiedades

Número CAS |

1049-19-0 |

|---|---|

Fórmula molecular |

C11H10N4O10 |

Peso molecular |

358.22 g/mol |

Nombre IUPAC |

(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid |

InChI |

InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1 |

Clave InChI |

HKLNGIOGRQNJQZ-LURJTMIESA-N |

SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

SMILES isomérico |

C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

1049-19-0 |

Sinónimos |

2,4,6-TNP-glutamic acid 2,4,6-trinitrophenylglutamic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.